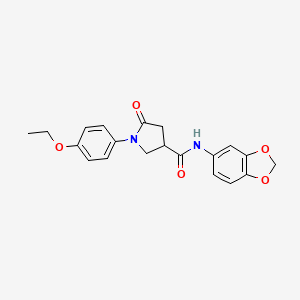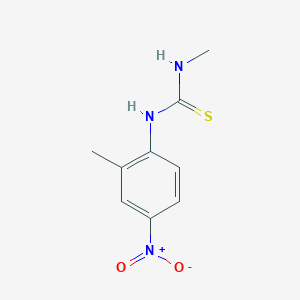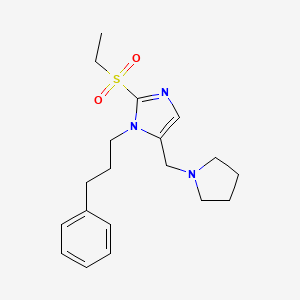
N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine
Overview
Description
N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine, also known as HPEA-Asn, is a synthetic compound that is used in scientific research to study the effects of asparagine on the human body. HPEA-Asn is a derivative of asparagine, which is an amino acid that is found in many foods and is essential for human health. This compound has gained attention due to its potential health benefits and its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine is not fully understood, but it is thought to work by inhibiting the growth of cancer cells through the regulation of cell cycle progression and apoptosis. N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to reduce oxidative stress, which is a major contributor to many chronic diseases. It has also been found to reduce inflammation, which is a key factor in the development of many diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, there are also some limitations to using N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine in lab experiments. One limitation is that it may not be suitable for use in certain types of cancer cells or in vivo models. Additionally, the compound may have off-target effects that could complicate the interpretation of results.
Future Directions
There are many potential future directions for research on N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine. One area of interest is the development of new cancer treatments based on the compound. Researchers are also interested in studying the effects of N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine on other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, there is interest in understanding the mechanism of action of N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine and how it can be optimized for use in clinical settings.
In conclusion, N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine is a synthetic compound that has gained attention in scientific research due to its potential health benefits and its ability to inhibit the growth of cancer cells. While there is still much to be learned about this compound, it holds promise for the development of new cancer treatments and the treatment of other diseases.
Scientific Research Applications
N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine has been extensively studied in scientific research for its potential health benefits. Studies have shown that N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine has anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for cancer treatment.
properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15-8-6-14(7-9-15)20-17(22)12-16(18(23)24)19-11-10-13-4-2-1-3-5-13/h1-9,16,19,21H,10-12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCHUNHYHLURST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-hydroxyphenyl)-N~2~-(2-phenylethyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4114843.png)

![4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine](/img/structure/B4114868.png)


![N-(2-methoxy-5-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4114888.png)
![N-(2,3-dichlorophenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4114895.png)
![methyl 5-ethyl-2-({[(2-methyl-4-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114897.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114901.png)
![N-cyclohexyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4114907.png)

![2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4114933.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)
